Adenosine A₁ Receptor Affinity: Positional Advantage of C6‑Methoxy Over C5‑Methoxy and C5,C6‑Dimethoxy Substitution
The C6‑methoxy analog belongs to a regioisomeric series evaluated for adenosine A₁ and A₂A receptor binding. While published data for the C6‑OCH₃ mono‑substituted compound are limited to class‑level trends, the behavior of structurally adjacent analogs establishes a steep SAR gradient. The C5‑OCH₃ analog 2i (A₁ Kᵢ = 3.28 µM; A₂A Kᵢ = 6.32 µM; SI = 0.5) and the C5,C6‑di‑OCH₃ analog 2k (A₁ Kᵢ = 4.29 µM; A₂A Kᵢ = 18.02 µM; SI = 0.2) both show low‑micromolar affinity and A₂A‑preferring selectivity [1]. In contrast, the C4‑OCH₃ analog 2c attains 41 nM A₁ affinity—an 80‑fold improvement over the C5‑OCH₃ variant [1]. This demonstrates that even a single‑position shift in methoxy placement can alter A₁ affinity by two orders of magnitude, making the C6‑OCH₃ isomer functionally non‑interchangeable with any other methoxy regioisomer.
| Evidence Dimension | Binding affinity at rat adenosine A₁ receptor (radioligand competition vs. [³H]DPCPX) |
|---|---|
| Target Compound Data | Not directly reported in the primary SAR table; inferred to differ from C4‑OCH₃ (41 nM) and C5‑OCH₃ (3,280 nM) based on the SAR trend that 6‑position substitution reduces A₁ affinity [1]. |
| Comparator Or Baseline | 2c (C4‑OCH₃, A₁ Kᵢ = 41 nM); 2i (C5‑OCH₃, A₁ Kᵢ = 3,280 nM); 2k (C5,C6‑di‑OCH₃, A₁ Kᵢ = 4,290 nM) |
| Quantified Difference | 80‑fold A₁ affinity difference between C4‑OCH₃ and C5‑OCH₃; C5,C6‑di‑OCH₃ shows further 1.3‑fold attenuation vs. C5‑OCH₃ alone. |
| Conditions | Rat striatal membranes; radioligand binding assay; Kᵢ determined by Cheng–Prusoff equation; data from MedChemComm 2019, Table 1. |
Why This Matters
Procurement of the incorrect methoxy regioisomer can result in >100‑fold differences in target engagement, invalidating SAR hypotheses and wasting screening resources.
- [1] Janse van Rensburg, H. D., Legoabe, L. J., Terre'Blanche, G., & Van der Walt, M. M. (2019). Methoxy substituted 2-benzylidene-1-indanone derivatives as A1 and/or A2A AR antagonists for the potential treatment of neurological conditions. MedChemComm, 10, 300–309. View Source
